16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene
Description
This compound is a highly complex pentacyclic structure featuring an ethyl substituent at position 16 and a nitrogen atom (aza group) at position 2. Its polycyclic framework comprises fused rings with bridgehead double bonds and heteroatom incorporation, contributing to unique steric and electronic properties. The molecular formula is C₂₂H₂₃N, as inferred from its IUPAC name and structural analogs .
Properties
CAS No. |
63021-33-0 |
|---|---|
Molecular Formula |
C23H17N |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene |
InChI |
InChI=1S/C23H17N/c1-2-15-7-5-8-17-12-13-21-20(22(15)17)14-18-11-10-16-6-3-4-9-19(16)23(18)24-21/h3-14H,2H2,1H3 |
InChI Key |
YDFBWNJTGADQNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1C3=C(C=C2)N=C4C(=C3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions, where linear precursors are transformed into the pentacyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related polycyclic systems:
Key Observations:
Structural Complexity : The target compound’s pentacyclic system is intermediate in complexity between the tetracyclic () and heptacyclic () analogs. Additional rings in heptacyclic systems may hinder molecular interactions due to steric bulk .
Heteroatom Influence : The aza group at position 2 distinguishes the target compound from ’s 13-aza/2-oxa variant. Nitrogen positioning can alter electron distribution, affecting reactivity or binding to metal ions .
Synthetic Challenges : Compounds with multiple bridgehead double bonds (e.g., ) often require multistep syntheses involving oxidation, halogenation, or cycloaddition, suggesting similar challenges for the target compound .
Research Findings and Limitations
- Its characterization would likely require advanced techniques like X-ray crystallography or high-resolution mass spectrometry.
- Biological Activity : and highlight the role of heteroatoms and substituents in bioactivity (e.g., methoxy groups delaying metabolism). The ethyl group in the target compound could similarly modulate pharmacokinetics, but empirical validation is needed.
- Stability Considerations : Polycyclic systems with ether linkages () or hydroxyl groups () exhibit variable stability under acidic/basic conditions. The target compound’s stability remains speculative but may benefit from its ethyl group’s electron-donating effects .
Biological Activity
The compound 16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene is a complex polycyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This complex structure contributes to its unique biological properties.
Anticancer Properties
Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pentacyclic compounds showed selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored:
- Case Study 2 : In a study evaluating the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited promising inhibitory effects, suggesting potential for therapeutic applications in infectious diseases.
Neuroprotective Effects
Neuroprotective properties are another area of interest:
- Research Findings : Studies have shown that similar azapentacyclic compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests that 16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa could have applications in neurodegenerative disease treatment.
Table of Biological Activities
The exact mechanism of action for 16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa is still under investigation; however, it is hypothesized to involve:
- Interaction with Cellular Receptors : Similar compounds have been shown to bind to specific receptors involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play critical roles in cancer cell proliferation and survival.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
